

Spectroscopic Profile of 2-Aminopyrimidine-4-carbonitrile: A Technical Guide

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Compound of Interest

Compound Name: 2-Aminopyrimidine-4-carbonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **2-aminopyrimidine-4-carbonitrile**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document compiles key spectroscopic data and outlines detailed experimental protocols for the characterization of this molecule. The information presented is intended to serve as a valuable resource for researchers engaged in the synthesis, identification, and application of pyrimidine-based compounds.

Core Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for **2-aminopyrimidine-4-carbonitrile** and its close analogs. This data is essential for the structural elucidation and purity assessment of the compound.

Table 1: Physical and Mass Spectrometry Data for **2-Aminopyrimidine-4-carbonitrile**

Property	Value	Reference
Molecular Formula	C ₅ H ₄ N ₄	[1]
Molecular Weight	120.11 g/mol	[1][2]
Melting Point	222 °C	[2]
Appearance	Solid	[2]
Solubility	Insoluble in water; Soluble in DMSO	[1]
Mass (ESI-MS)	m/z [M+H] ⁺ : 121.0560 (Calculated)	

Table 2: FT-IR Spectroscopic Data

Functional Group	Expected Wavenumber (cm ⁻¹)	Observed for Analogs (cm ⁻¹)	Reference for Analogs
N-H Stretch (Amino)	3500 - 3300	3480, 3317, 3182	[3][4]
C-H Stretch (Aromatic)	3100 - 3000	3080	[3]
C≡N Stretch (Nitrile)	2260 - 2220	2201 - 2206, 2188	[3][4]
C=N, C=C Stretch (Ring)	1650 - 1550	1627, 1557	[4]
N-H Bend (Amino)	1650 - 1580	1639	[5]
C-N Stretch	1350 - 1250	1362	

Note: Observed data is for structurally similar compounds like 2,4-diaminopyrimidine-5-carbonitrile and other aminopyrimidine derivatives as specific data for the target compound is not readily available.

Table 3: ¹H NMR Spectroscopic Data (Expected in DMSO-d₆)

Proton Assignment	Expected Chemical Shift (δ, ppm)	Multiplicity	Observed for Analogs (δ, ppm)	Reference for Analogs
H-5	7.0 - 7.5	Doublet	7.26 - 7.60 (Singlet)	[6]
H-6	8.5 - 9.0	Doublet	8.05 (Singlet)	[3]
-NH ₂	6.5 - 7.5	Broad Singlet	5.07 - 6.9 (Singlet)	[3][6]

Note: Chemical shifts and multiplicities are predictions based on the analysis of related aminopyrimidine structures. The observed data is for compounds like 2-amino-6-aryl-4-(furan-2-yl)pyrimidines and 2,4-diaminopyrimidine-5-carbonitrile.

Table 4: ¹³C NMR Spectroscopic Data (Expected in DMSO-d₆)

Carbon Assignment	Expected Chemical Shift (δ, ppm)	Observed for Analogs (δ, ppm)	Reference for Analogs
C-2	160 - 165	166.6	[3]
C-4	155 - 160	167.2	[3]
C-5	105 - 115	83.0	[3]
C-6	150 - 155	161.3	[3]
-C≡N	115 - 120	117.0	[3]

Note: Chemical shifts are predictions based on the analysis of 2,4-diaminopyrimidine-5-carbonitrile.

Table 5: UV-Vis Spectroscopic Data (Expected in Ethanol)

Transition	Expected λ_{max} (nm)	Observed for Analogs (nm)	Reference for Analogs
$\pi \rightarrow \pi$	260 - 280	~265	
$n \rightarrow \pi$	310 - 340	316 - 332	

Note: Expected absorption maxima are based on data for various 2-aminopyrimidine derivatives.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are based on standard practices for the analysis of organic compounds and can be adapted for **2-aminopyrimidine-4-carbonitrile**.

1. Fourier-Transform Infrared (FT-IR) Spectroscopy

- Instrumentation: A Nicolet Avatar 330 FT-IR spectrometer or a Perkin Elmer instrument with an ATR accessory is suitable.[3][7]
- Sample Preparation: The solid sample is finely ground with KBr powder and pressed into a thin pellet.[3] Alternatively, for an ATR setup, a small amount of the solid is placed directly on the ATR crystal.
- Data Acquisition: The spectrum is recorded in the range of 4000-400 cm^{-1} .[8] A background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.
- Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A Bruker 400 MHz NMR spectrometer or equivalent is used for acquiring ^1H and ^{13}C NMR spectra.[7]

- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
- ¹H NMR Acquisition:
 - A standard proton experiment is run with a sufficient number of scans to obtain a good signal-to-noise ratio.
 - Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[9]
- ¹³C NMR Acquisition:
 - A proton-decoupled carbon experiment is performed.
 - A wider spectral width (e.g., 200 ppm) and a longer relaxation delay (2-5 seconds) are typically used.[9]
- Data Analysis: The chemical shifts (δ), multiplicities (singlet, doublet, etc.), and integration values of the peaks are analyzed to elucidate the structure of the molecule.

3. Mass Spectrometry (MS)

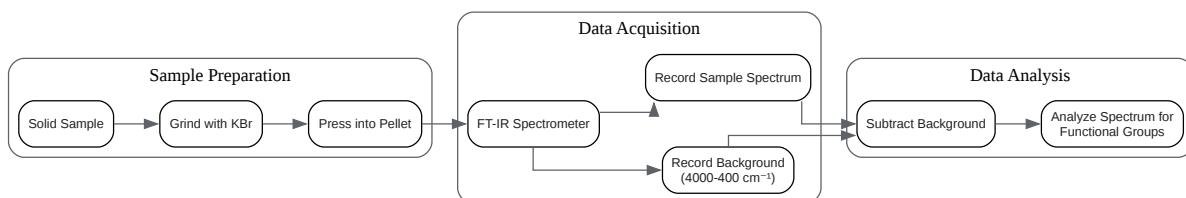
- Instrumentation: An Agilent 6400 series mass spectrometer with an electrospray ionization (ESI) source is a suitable instrument.[10]
- Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 μ g/mL).
- Data Acquisition: The sample solution is infused into the ESI source. The analysis is typically performed in positive ion mode to observe the protonated molecule $[M+H]^+$. A full scan is acquired over a relevant m/z range (e.g., 50-300 amu).
- Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion peak is determined to confirm the molecular weight of the compound.

4. UV-Visible (UV-Vis) Spectroscopy

- Instrumentation: A standard double-beam UV-Vis spectrophotometer.
- Sample Preparation: A dilute solution of the compound is prepared in a UV-grade solvent, such as ethanol or acetonitrile. The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.
- Data Acquisition: The UV-Vis spectrum is recorded over a wavelength range of 200-800 nm. A baseline correction is performed using the pure solvent as a reference.
- Data Analysis: The wavelength of maximum absorbance (λ_{max}) is determined from the spectrum.

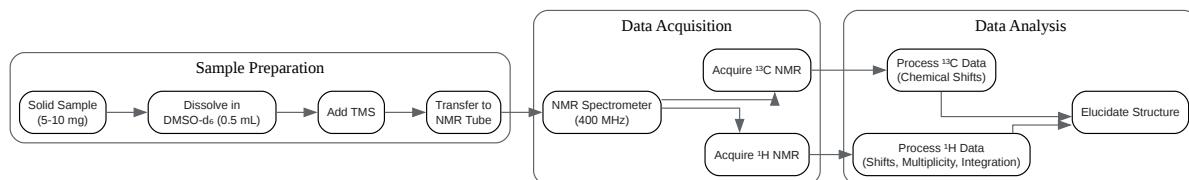
Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the typical workflows for the spectroscopic analyses described.



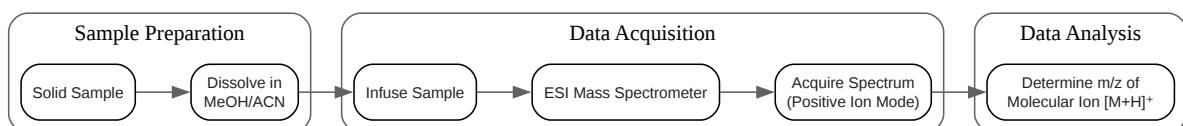
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Caption: Workflow for FT-IR Spectroscopic Analysis.



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Caption: Workflow for NMR Spectroscopic Analysis.



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Caption: Workflow for Mass Spectrometry Analysis.

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